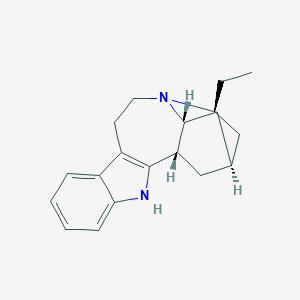
Epiibogamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiibogamine is a synthetic derivative of ibogaine, a psychoactive alkaloid found in the root bark of the African shrub Tabernanthe iboga. Ibogaine has been used traditionally in West Africa for spiritual and medicinal purposes, and more recently has gained attention for its potential in treating addiction and depression. Epiibogamine is a modified version of ibogaine that has shown promise in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of epiibogamine is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. It has been shown to interact with the serotonin and dopamine systems, as well as the glutamate and GABA systems, which are involved in addiction, depression, and neurodegeneration.
Effets Biochimiques Et Physiologiques
Epiibogamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of epiibogamine for lab experiments is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it easier to study the effects of epiibogamine on different systems and in different animal models. One limitation of epiibogamine is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Orientations Futures
There are a number of potential future directions for research on epiibogamine. One area of interest is its potential in treating addiction and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of epiibogamine in humans. Another area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease. More research is needed to fully understand the mechanisms of action of epiibogamine and its potential therapeutic applications.
Méthodes De Synthèse
Epiibogamine can be synthesized from ibogaine through chemical modification. The synthesis involves the selective reduction of the ibogaine molecule to produce epiibogaine, which has a slightly different chemical structure and properties.
Applications De Recherche Scientifique
Epiibogamine has been studied for its potential therapeutic applications in a number of areas, including addiction, depression, and neurodegenerative diseases. In animal studies, epiibogamine has been shown to reduce drug-seeking behavior and withdrawal symptoms in opioid-addicted rats. It has also been shown to have antidepressant effects in rats, and to protect against neurodegeneration in mouse models of Parkinson's disease.
Propriétés
Numéro CAS |
1673-99-0 |
|---|---|
Nom du produit |
Epiibogamine |
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
Clé InChI |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
SMILES isomérique |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES canonique |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



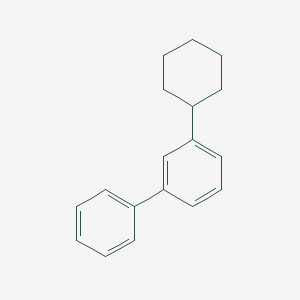
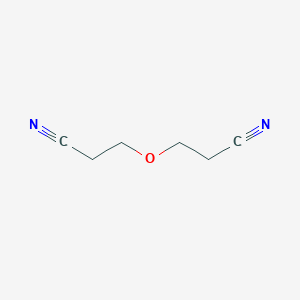
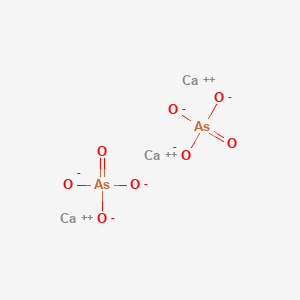
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
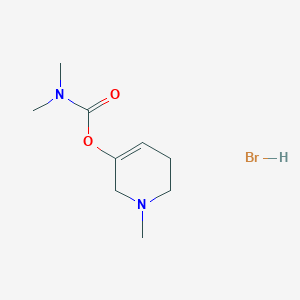
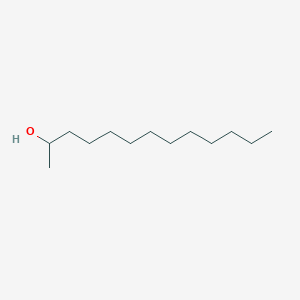
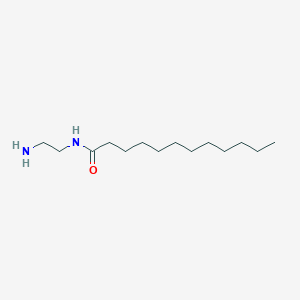
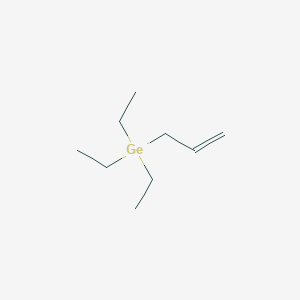
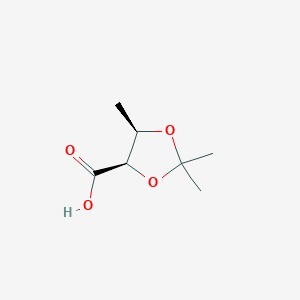
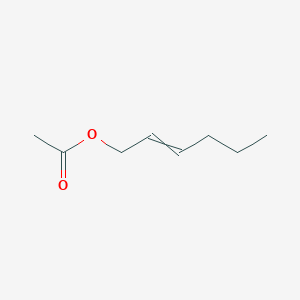
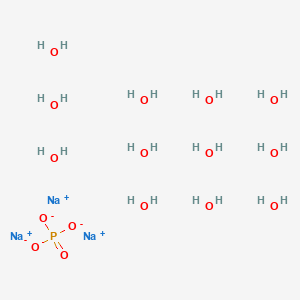
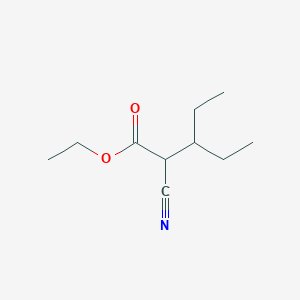
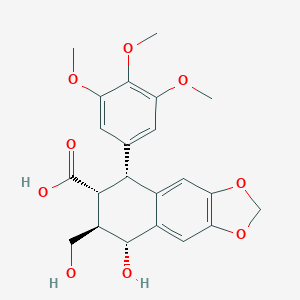
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)